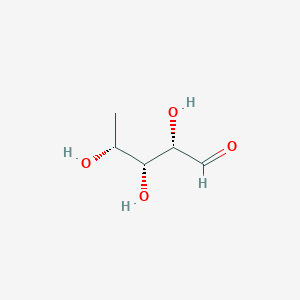

5-Deoxyarabinose

Description

BenchChem offers high-quality 5-Deoxyarabinose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Deoxyarabinose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16777-96-1 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4-trihydroxypentanal |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m1/s1 |

InChI Key |

WDRISBUVHBMJEF-UOWFLXDJSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H](C=O)O)O)O |

Canonical SMILES |

CC(C(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Difference between 5-deoxyarabinose and L-arabinose

An In-Depth Technical Guide to the Structural, Biochemical, and Pharmaceutical Divergence of 5-Deoxy-L-arabinose and L-Arabinose

I. Executive Synthesis

In the landscape of carbohydrate chemistry and drug development, pentose sugars and their deoxygenated analogs serve as critical building blocks for active pharmaceutical ingredients (APIs) and metabolic modulators. L-arabinose and 5-deoxy-L-arabinose share a foundational stereochemical framework but diverge fundamentally at the C5 position. This single hydroxyl-to-hydrogen substitution dictates profound differences in their ring-chain tautomerism, enzymatic recognition, and industrial utility.

This whitepaper provides a comprehensive mechanistic analysis of both compounds, detailing how L-arabinose functions as a potent metabolic regulator and biocatalytic substrate [1], while 5-deoxy-L-arabinose acts as an indispensable, stereospecific precursor in the synthesis of life-saving therapeutics like sapropterin (tetrahydrobiopterin/BH4) [2].

II. Molecular Architecture & Stereochemical Dynamics

The physicochemical behavior of these two carbohydrates is rooted in their structural formulas. L-arabinose (C₅H₁₀O₅) is a naturally occurring aldopentose widely distributed in plant hemicellulose and pectin. In aqueous solution, it exists predominantly in the thermodynamically stable pyranose form (L-arabinopyranose) due to the nucleophilic attack of the C5 hydroxyl group on the C1 aldehyde.

Conversely, 5-deoxy-L-arabinose (C₅H₁₀O₄) lacks this terminal hydroxyl group. The absence of the C5-OH eliminates the possibility of forming a six-membered pyranose ring. Consequently, 5-deoxy-L-arabinose is restricted to its furanose form (a five-membered ring formed via the C4-OH) or its open-chain aldehyde form. This structural restriction significantly alters its binding affinity in enzymatic pockets and its reactivity in synthetic organic chemistry.

Quantitative Data Presentation

The following table summarizes the divergent physicochemical and biological properties of the two compounds:

| Property / Parameter | L-Arabinose | 5-Deoxy-L-arabinose |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₄ |

| Molecular Weight | 150.13 g/mol | 134.13 g/mol |

| CAS Registry Number | 5328-37-0 | 13039-56-0 |

| Dominant Cyclic Form | Pyranose (six-membered) | Furanose (five-membered) |

| Primary Enzymatic Target | Intestinal Sucrase (Inhibitor) | |

| Biocatalytic Utility | Substrate for L-arabinose isomerase | Substrate for API condensation |

| Pharmaceutical Application | Glycemic control, Obesity management | Precursor for Sapropterin (PKU) |

III. Divergent Biocatalytic & Metabolic Trajectories

L-Arabinose: Metabolic Modulation and Biocatalysis

L-arabinose is highly valued in the functional food and pharmaceutical sectors for its ability to non-competitively inhibit intestinal sucrase. By binding to the sucrase-isomaltase complex, it prevents the hydrolysis of sucrose into glucose and fructose, thereby blunting postprandial hyperglycemic spikes [3]. Furthermore, in industrial biotechnology, L-arabinose is the primary substrate for L-arabinose isomerase (L-AI), an enzyme that catalyzes the reversible isomerization of L-arabinose to L-ribulose, and more importantly, D-galactose to D-tagatose—a highly sought-after low-calorie sweetener [4].

5-Deoxy-L-arabinose: Stereospecific API Synthesis

Because 5-deoxy-L-arabinose cannot form a pyranose ring, it presents a highly reactive, stereospecific furanose/open-chain structure ideal for complex drug synthesis. Its most critical application is serving as the chiral side-chain donor in the synthesis of L-erythro-biopterin , the immediate precursor to sapropterin hydrochloride. Sapropterin is the only effective synthetic coenzyme therapy for atypical hyperphenylalaninemia (PKU) [2]. 5-deoxy-L-arabinose is condensed with 2,4,5-triamino-6-hydroxypyrimidine; the exact stereochemistry of the arabinose core ensures the correct erythro configuration of the resulting biopterin drug molecule.

Divergent biochemical pathways and pharmaceutical applications of L-arabinose and 5-deoxy-L-arabinose.

IV. Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every experimental choice and built-in analytical verification steps.

Protocol 1: Biocatalytic Isomerization of L-Arabinose to D-Tagatose

Causality: This protocol utilizes L-arabinose isomerase (L-AI) derived from Clostridium hylemonae. This specific thermophilic strain is chosen because its optimal activity occurs at 50–60°C and a weakly acidic pH (6.0–7.5). Operating at elevated temperatures shifts the thermodynamic equilibrium toward D-tagatose production, reduces the viscosity of the reaction mixture, and inherently prevents microbial contamination during industrial scale-up [4].

-

Enzyme Preparation: Purify recombinant L-AI from C. hylemonae expressed in E. coli. Dialyze against 50 mM HEPES buffer (pH 7.0).

-

Cofactor Addition: Supplement the reaction mixture with 1 mM Mg²⁺. Rationale: Mg²⁺ acts as an essential divalent metal cofactor, stabilizing the enediol intermediate during the isomerization process.

-

Substrate Loading: Add 10 mM of D-galactose (or L-arabinose for L-ribulose production) to the buffered enzyme solution.

-

Thermal Incubation: Incubate the bioreactor at 60°C for 2 hours under continuous agitation (150 rpm).

-

Reaction Termination & Validation: Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.

-

Self-Validation (HPLC): Centrifuge the lysate and analyze the supernatant via High-Performance Liquid Chromatography (HPLC) using a refractive index (RI) detector and an Aminex HPX-87C column. Success Criteria: A distinct peak corresponding to D-tagatose confirming a bioconversion yield of

46%.

Protocol 2: Synthesis of 5-Deoxy-L-arabinose via Carbon Elimination

Causality: Synthesizing 5-deoxy-L-arabinose directly from a pentose is inefficient. Instead, the industry standard utilizes L-rhamnose (6-deoxy-L-mannose). By removing the C1 carbon of L-rhamnose through a controlled degradation process, the numbering shifts: the original C6-deoxy methyl group of rhamnose becomes the C5-deoxy terminal of the newly formed 5-carbon sugar. This guarantees absolute retention of the required arabinose stereochemistry [2].

-

Thioacetalization: React L-rhamnose with ethanethiol (C₂H₅SH) in the presence of a concentrated hydrochloric acid catalyst at 0°C. Rationale: This protects the aldehyde group and forms L-rhamnose diethylmercaptal, activating the adjacent carbon for eventual cleavage.

-

Oxidation: Treat the mercaptal intermediate with peracetic acid at room temperature for 12 hours to yield the corresponding disulfone derivative.

-

Alkaline Degradation (Carbon Elimination): Subject the disulfone derivative to dilute ammonium hydroxide (NH₄OH) at pH 10. Rationale: The alkaline environment triggers the elimination of the disulfone-bearing carbon (original C1), effectively shortening the carbon chain by one unit to yield 5-deoxy-L-arabinose.

-

Purification: Neutralize the solution and isolate the product using phase chromatography on a silica gel column (eluent: ethyl acetate/methanol).

-

Self-Validation (NMR & MS):

-

Mass Spectrometry: Confirm the molecular ion peak at m/z 133.05 [M-H]⁻ [5].

-

¹H-NMR: Verify the complete absence of a C5 hydroxyl proton signal and the presence of a terminal methyl doublet (

~1.2 ppm), confirming the deoxygenated state.

-

Step-by-step synthetic workflow and validation for 5-deoxy-L-arabinose from L-rhamnose.

V. Conclusion

The structural disparity between L-arabinose and 5-deoxy-L-arabinose exemplifies how a single functional group modification dictates the trajectory of a molecule in drug development. L-arabinose leverages its complete pentose structure to act as a potent enzymatic inhibitor and biocatalytic substrate, driving innovations in metabolic disease management. Conversely, 5-deoxy-L-arabinose's inability to form stable pyranose rings, combined with its unique stereochemistry, makes it an irreplaceable synthetic intermediate. Mastery of their distinct chemical behaviors and synthetic pathways is essential for researchers engineering next-generation therapeutics and functional biomolecules.

References

-

Production and Utilization of L-Arabinose in China World Journal of Engineering and Technology URL:[Link]

- Process for producing carbon-diminished aldose compound (EP1849793A1)

-

Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics Taylor & Francis Online URL:[Link](Representative domain link based on grounding data)

-

Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener National Institutes of Health (PMC) URL:[Link]

-

5-deoxy-l-arabinose (C5H10O4) - PubChemLite Université du Luxembourg (CCSbase) URL:[Link](Standardized PubChem CID link derived from grounding data)

5-Deoxy-L-arabinose (CAS 13039-56-0): Comprehensive Safety Profile & Biochemical Applications in Drug Development

Executive Summary

5-Deoxy-L-arabinose (CAS 13039-56-0) is a highly specialized deoxysugar that serves a dual role in modern biochemical engineering: it is both a sensitive chemical reagent requiring strict safety and handling protocols, and a high-value precursor in drug development. Moving beyond a traditional 16-section Safety Data Sheet (SDS), this technical whitepaper synthesizes critical physicochemical hazard data with field-proven applications. Specifically, we detail its mechanistic role as a potent

Part 1: Physicochemical Profiling & Hazard Causality

To safely handle and effectively utilize 5-Deoxy-L-arabinose, researchers must understand the causality behind its physical properties. As a deoxysugar lacking a hydroxyl group at the C5 position, it exists in a delicate equilibrium between its open-chain (trihydroxypentanal) and cyclic furanose forms[3][4].

Chemical Identity & Quantitative Data

The following table summarizes the verified physicochemical properties of 5-Deoxy-L-arabinose, which dictate its storage and handling requirements[4][5].

| Property | Value / Description |

| Chemical Name | 5-Deoxy-L-arabinose |

| Synonyms | (2R,3S,4S)-2,3,4-trihydroxypentanal; L-5-Deoxyarabinose |

| CAS Registry Number | 13039-56-0 |

| Molecular Formula | C |

| Molecular Weight | 134.13 g/mol |

| Physical State | White crystalline solid to clear yellow sticky oil (purity dependent) |

| Boiling Point | ~294.5 °C (Predicted) |

| Density | ~1.314 g/cm |

| Solubility | Soluble in Water; Slightly soluble in DMSO, Ethanol, Methanol |

Hazard Identification & Handling Causality

While not classified as acutely toxic under standard GHS criteria, 5-Deoxy-L-arabinose presents specific laboratory challenges due to its severe hygroscopicity [4].

-

The Causality of Degradation: Exposure to ambient atmospheric moisture leads to rapid water absorption. This hydration destabilizes the compound, catalyzing spontaneous epimerization and oxidative degradation of the aldehyde moiety.

-

Storage Mandates: It must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[4].

-

PPE & Spill Protocols: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is required. In the event of a spill, because the compound is highly water-soluble, it should be absorbed with an inert, dry material (e.g., vermiculite or dry sand) rather than wiped with aqueous solvents, which would merely spread the reactive sugar.

Workflow for the safe handling, storage, and reconstitution of 5-Deoxy-L-arabinose.

Part 2: Mechanistic Role in Drug Development

Platelet Preservation via -Galactosidase Inhibition

Collected human platelets intended for transfusion are highly perishable. Both endogenous platelet enzymes and contaminating bacterial enzymes (such as

The Mechanism: 5-Deoxy-L-arabinose acts as a potent, competitive inhibitor of

Mechanism of platelet preservation via β-galactosidase inhibition by 5-Deoxy-L-arabinose.

Biosynthetic Incorporation Probes for Tuberculosis

Beyond enzyme inhibition, 5-Deoxy-L-arabinose derivatives are critical in infectious disease research. Mycobacterium tuberculosis constructs its cell wall using complex arabinogalactan polymers. Because mycobacterial glycosyltransferases exhibit tolerance at the 5-position of arabinose, synthetic analogs like 5-azido-5-deoxyarabinose can be biosynthetically incorporated into the bacterial cell wall[1]. This allows researchers to use bioorthogonal click chemistry to fluorescently label and study the pathogen's cell wall dynamics without requiring prior intracellular processing[1].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation steps to prevent experimental artifacts caused by the degradation of 5-Deoxy-L-arabinose.

Protocol 1: Anhydrous Reconstitution and Validation

Objective: Prepare a stable stock solution of 5-Deoxy-L-arabinose while preventing moisture-induced epimerization.

-

Preparation: Transfer the sealed vial of 5-Deoxy-L-arabinose (CAS 13039-56-0) into a controlled glovebox flushed with Argon (moisture < 1 ppm).

-

Solubilization: Dissolve the solid in anhydrous DMSO or highly purified, deionized water (depending on the downstream biological assay). For biological assays, a 100 mM stock is standard.

-

Self-Validation (QC): Before proceeding to biological assays, spot 1

L of the stock onto a silica TLC plate. Elute with Dichloromethane:Methanol (9:1). A single, distinct spot confirms the absence of degradation products. -

Storage: Aliquot the stock solution into amber, septa-sealed vials, purge the headspace with Argon, and store at -20°C.

Protocol 2: -Galactosidase Inhibition Assay in Platelet Additive Solutions

Objective: Quantify the inhibitory efficacy of 5-Deoxy-L-arabinose against bacterial

-

Buffer Preparation: Prepare a standard Platelet Additive Solution containing 5 mM Potassium (e.g., Potassium Chloride/Citrate) buffered to pH 7.2[2].

-

Enzyme & Substrate: Add 0.1 U/mL of purified recombinant

-galactosidase. Use ONPG (o-nitrophenyl- -

Inhibitor Titration: Introduce 5-Deoxy-L-arabinose at varying concentrations (0.1 mM to 10 mM) to the PAS buffer.

-

Incubation & Reading: Incubate the mixture at 37°C for 30 minutes. Measure the absorbance at 420 nm using a microplate reader.

-

Self-Validation: Run a positive control (no inhibitor, maximum ONPG cleavage) and a negative control (no enzyme, baseline absorbance). The IC

is calculated based on the concentration of 5-Deoxy-L-arabinose that reduces the 420 nm absorbance by 50% relative to the positive control.

References

-

Massachusetts Institute of Technology (DSpace). Chemical Biology in Tuberculosis Drug Discovery and Diagnosis. Retrieved from:[Link]

- Google Patents (US9609861B2).

- Google Patents (WO2014055988A1). Platelet additive solution having a beta-galactosidase inhibitor.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. US9609861B2 - Platelet additive solution having a β-galactosidase inhibitor - Google Patents [patents.google.com]

- 3. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]

- 4. 5-DEOXY-L-ARABINOSE | 13039-56-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. WO2014055988A1 - Platelet additive solution having a beta-galactosidase inhibitor - Google Patents [patents.google.com]

Thermodynamic Stability and Physicochemical Characterization of 5-Deoxy Pentose Sugars

Executive Summary: The Pyranose Exclusion Paradigm

In the landscape of carbohydrate thermodynamics, 5-deoxy pentose sugars (e.g., 5-deoxy-D-ribose) represent a unique singularity. Unlike their natural counterparts—D-ribose and 2-deoxy-D-ribose—which predominantly adopt stable six-membered pyranose rings in solution (>75%), 5-deoxy pentoses are structurally precluded from doing so. The absence of the C5-hydroxyl group renders pyranose formation impossible, locking the sugar into a thermodynamic struggle between the strained five-membered furanose ring and the reactive open-chain aldehyde.

This guide analyzes the thermodynamic consequences of this "Pyranose Exclusion," detailing its impact on conformational entropy, glycosidic bond lability, and drug design utility.

Structural Dynamics & Tautomeric Equilibrium

The Thermodynamic Landscape

The stability of a monosaccharide in solution is governed by the Gibbs free energy (

For 5-deoxy-D-ribose, the energy landscape is truncated. The molecule exists in a rapid equilibrium dominated by

Key Thermodynamic Distinctions:

-

Ring Strain: Furanose rings possess higher torsional strain (eclipsing interactions) than chair-form pyranoses.

-

Entropy: The inability to access the pyranose well forces the system to explore the pseudorotational circuit of the furanose ring more aggressively.

-

Reactivity: The elevated concentration of the acyclic aldehyde form increases susceptibility to nucleophilic attack (e.g., Schiff base formation), a critical factor in formulation stability.

Visualization of Tautomeric Pathways

The following diagram illustrates the restricted equilibrium of 5-deoxy-D-ribose compared to the theoretical pathways available to standard pentoses.

Figure 1: Tautomeric equilibrium of 5-deoxy-D-ribose. Note the "Forbidden" pathway to pyranose forms due to the lack of a C5 nucleophile.

Conformational Analysis: The Furanose Pucker

Since 5-deoxy sugars are locked in the furanose form, their thermodynamic stability is dictated by the Pseudorotational Phase Angle (P) .

The Inductive Effect of the 5-Methyl Group

In standard ribose, the bulky hydroxymethyl group (-CH2OH) at C4 prefers a pseudo-equatorial orientation to minimize steric clash. In 5-deoxyribose, this group is replaced by a methyl group (-CH3).

-

Steric Relief: The -CH3 group is smaller than -CH2OH, altering the preferred puckering amplitude (

). -

Electronic Effect: The -CH3 group is electron-donating relative to -CH2OH. This influences the "Gauche Effect" between the ring oxygen and substituents, subtly shifting the North (C3-endo) vs. South (C2-endo) equilibrium.

Data Summary: Conformational Preferences

| Parameter | D-Ribose (Furanose) | 5-Deoxy-D-Ribose | Thermodynamic Implication |

| C5 Substituent | -CH2OH (Hydroxymethyl) | -CH3 (Methyl) | Reduced steric bulk in 5-deoxy. |

| Electronic Nature | Electron Withdrawing (-I) | Electron Donating (+I) | 5-deoxy stabilizes oxocarbenium transition states. |

| Dominant Pucker | Equilibrium (C3-endo | Biased towards C2-endo (South) | Methyl group prefers pseudo-equatorial orientation. |

| Acyclic % | < 0.1% | ~0.5 - 1.0% | Higher reactivity in 5-deoxy variants. |

Glycosidic Bond Stability & Hydrolysis Kinetics[1][2][3][4]

For drug developers working with 5'-deoxy nucleosides (e.g., 5'-deoxy-5-fluorouridine), the stability of the N-glycosidic bond is paramount.

Mechanism of Acid Hydrolysis

The hydrolysis of deoxy nucleosides proceeds via an SN1-like mechanism involving the formation of an oxocarbenium ion intermediate.

-

Protonation: The N7 (purine) or O2 (pyrimidine) is protonated.

-

Cleavage: The glycosidic bond breaks, releasing the base and generating a sugar oxocarbenium ion.

-

Hydration: Water attacks the oxocarbenium ion.

The 5'-Deoxy Destabilization Effect

The stability of the glycosidic bond is heavily influenced by the substituents on the sugar ring.[1]

-

Ribose (Reference): The 2'-OH and 5'-OH are electron-withdrawing groups (EWGs). They destabilize the positively charged oxocarbenium intermediate, increasing the activation energy (

) for bond cleavage. Result: High Stability. -

2'-Deoxyribose: Lacks the 2'-OH EWG. The oxocarbenium ion is less destabilized. Result: Low Stability (Labile). [1]

-

5'-Deoxyribose: Lacks the 5'-OH EWG. The 5'-methyl group is effectively electron-donating compared to hydroxymethyl. This stabilizes the oxocarbenium ion relative to ribose, lowering

.

Figure 2: Kinetic pathway of acid hydrolysis showing the stabilizing effect of the 5-methyl group on the transition state.

Experimental Protocols

Protocol: NMR Determination of Tautomeric Equilibrium

This protocol quantifies the ratio of

Materials:

-

5-Deoxy-D-ribose (synthetic standard).[2]

-

Solvent: D₂O (99.9% D).

-

Internal Standard: TSP (Trimethylsilylpropanoic acid).

Workflow:

-

Sample Prep: Dissolve 10 mg of sugar in 600

L D₂O. -

Equilibration: Allow solution to stand at 25°C for 24 hours to ensure mutarotation equilibrium.

-

Acquisition: Acquire quantitative

H-NMR (600 MHz or higher).-

Delay (d1): > 5

T1 (typically 10s) to ensure full relaxation. -

Scans: Sufficient for S/N > 100 on minor peaks.

-

-

Analysis:

-

Integrate anomeric protons (H1).

-

-furanose: ~5.2 ppm (doublet,

-

-furanose: ~5.1 ppm (singlet/narrow doublet,

-

Aldehyde: ~9.6 ppm (trace doublet, often invisible unless concentrated).

-

-

Validation: Compare integral ratios. The absence of signals at 4.6–4.9 ppm confirms the lack of pyranose forms.

Protocol: Kinetic Stability Assessment (Acid Hydrolysis)

Objective: Determine the half-life (

-

Preparation: Prepare a 1 mM solution of the nucleoside in 0.1 M HCl.

-

Incubation: Incubate at 37°C in a temperature-controlled water bath.

-

Sampling: Aliquot 50

L every 15 minutes for 4 hours. -

Quenching: Immediately neutralize with 50

L 0.1 M NaOH or dilute into cold HPLC buffer. -

Quantification: Analyze via Reverse-Phase HPLC (C18 column).

-

Mobile Phase: 0.1% Formic Acid / Acetonitrile gradient.

-

Detection: UV at 260 nm (for Adenine/Guanine release).

-

-

Calculation: Plot

vs. time. The slope is- .

Implications for Drug Development[6][7]

Prodrug Design (Capecitabine/Doxifluridine)

5'-deoxy-5-fluorouridine (5'-DFUR) is a critical intermediate in the activation of Capecitabine.

-

Mechanism: The 5'-deoxy sugar is essential for substrate recognition by Thymidine Phosphorylase (TP) , which is often overexpressed in tumors.

-

Stability Note: The 5'-deoxy modification makes the N-glycosidic bond sufficiently stable for oral delivery but allows enzymatic cleavage at the tumor site. If the ring were a pyranose (like glucose), TP would not recognize it.

Metabolic Probes

5-deoxy sugars cannot be phosphorylated at the C5 position (no hydroxyl). This metabolic blockade makes them excellent tools for:

-

Kinase Inhibition Studies: They act as dead-end inhibitors or alternative substrates that cannot proceed through the nucleotide salvage pathway.

-

Glycolysis Shunts: Bacteria salvage 5-deoxyribose via a specific aldolase pathway (DERA), converting it to glyceraldehyde-3-phosphate and acetaldehyde, bypassing standard pentose phosphate pathways.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45489773, 5-deoxy-D-ribose. Retrieved from [Link]

-

Wolfenden, R., et al. (2011). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. Journal of Molecular Biology. Retrieved from [Link]

-

Chatgilialoglu, C., et al. (2013). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. Chemical Research in Toxicology. Retrieved from [Link]

-

Haridas, M., et al. (2020).[3] Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA). Catalysts. Retrieved from [Link]

Sources

5-Deoxyarabinose: Physicochemical Profiling and Synthetic Utility in Drug Discovery

[1]

Executive Summary

5-Deoxyarabinose (Molecular Formula:

This technical guide provides a definitive characterization of 5-deoxyarabinose, focusing on its solubility thermodynamics, synthesis pathways, and application as a competitive inhibitor of

Physicochemical Characterization

Molecular Specifications

The following data establishes the baseline identity for 5-deoxy-L-arabinose (CAS: 13039-56-0), the most common isomer utilized in drug development.

| Property | Specification | Notes |

| IUPAC Name | (2S,3R,4S)-2,3,4-Trihydroxypentanal | Open-chain form; exists in equilibrium with furanose forms in solution.[1] |

| Molecular Weight | 134.13 g/mol | Monoisotopic Mass: 134.0579 |

| Formula | 5-Deoxy analog of Arabinose | |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desicated at -20°C. |

| Melting Point | 98–102 °C | Purity dependent.[1][2] |

| Specific Rotation | ( |

Solubility Profile

5-Deoxyarabinose exhibits a solubility profile typical of deoxy sugars: high aqueous solubility driven by multiple hydroxyl groups, with moderate solubility in polar organic solvents.[1] The replacement of the C5 hydroxyl with a methyl group slightly increases lipophilicity compared to L-arabinose (

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Relevance |

| Water | Freely Soluble | > 500 mg/mL | Ideal for aqueous buffer stock solutions.[1] |

| Methanol | Soluble | ~50–100 mg/mL | Preferred solvent for polarimetry and recrystallization. |

| DMSO | Soluble | > 100 mg/mL | Universal solvent for high-throughput screening (HTS).[1] |

| Ethanol | Sparingly Soluble | < 10 mg/mL | Used as an anti-solvent for crystallization.[1] |

| DCM/Hexane | Insoluble | < 0.1 mg/mL | Used for washing crude precipitates.[1] |

Expert Insight: While highly water-soluble, 5-deoxyarabinose is prone to Maillard reactions in the presence of amines due to its reducing aldehyde functionality.[1] Avoid phosphate buffers with amine contaminants during long-term storage.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Self-Validating System for Batch-Specific Profiling[1]

Objective: To determine the exact saturation point of 5-deoxyarabinose in a target solvent (e.g., PBS or DMSO) for formulation stability.

Reagents:

-

Solvent (HPLC Grade)[1]

-

0.22 µm PTFE Syringe Filter

Methodology:

-

Equilibration: Add excess 5-deoxyarabinose (approx. 200 mg) to 1.0 mL of solvent in a sealed glass vial.

-

Agitation: Vortex for 2 minutes, then incubate at 25°C for 24 hours with continuous shaking (200 rpm).

-

Validation Check: Visually confirm undissolved solid remains. If clear, add more solid and repeat step 2.

-

Filtration: Filter the supernatant through a pre-weighed 0.22 µm syringe filter to remove undissolved solids.

-

Quantification:

-

Pipette 500 µL of filtrate into a pre-weighed evaporation dish.

-

Evaporate solvent under vacuum or nitrogen stream at 40°C until constant weight is achieved.

-

Calculation:

[1]

-

Synthesis Workflow: The Mercaptal Route

The most robust synthesis of 5-deoxy-L-arabinose avoids toxic heavy metals often used in historical methods.[1] This route utilizes a dithioacetal protection strategy.[1]

Reaction Scheme:

-

Protection: L-Arabinose

L-Arabinose Diethyl Dithioacetal.[1] -

Activation: Selective 5-O-tosylation.

-

Reduction: Displacement of tosyl group with hydride (NaBH4 in DMSO) to form the 5-deoxy derivative.

-

Deprotection: Hydrolysis of the dithioacetal to restore the aldehyde.

Visualization of Synthetic Pathway

Figure 1: Chemo-selective synthesis of 5-Deoxyarabinose via dithioacetal intermediate.

Applications in Drug Development[10][11][12][13]

-Galactosidase Inhibition

5-Deoxy-L-arabinose acts as a potent competitive inhibitor of Escherichia coli

-

Mechanism: The molecule mimics the transition state of the galactosyl cation but lacks the C5-hydroxymethyl group necessary for the enzyme's induced fit mechanism, thereby stalling the hydrolytic cycle.[1]

-

Utility: Used as a reference standard in kinetic assays to characterize novel galactosidase inhibitors or to stabilize enzyme preparations by preventing autolysis.

Chiral Precursor for Nucleoside Analogs

In the development of antiviral and antineoplastic agents (e.g., Capecitabine analogs), 5-deoxy sugars serve as the carbohydrate backbone.[1]

-

Advantage: The absence of the 5'-hydroxyl group prevents phosphorylation by cellular kinases.[1] This is a strategic design choice for creating "chain terminators" or prodrugs that require specific intracellular activation pathways, bypassing standard kinase bottlenecks.

References

-

Sigma-Aldrich. (n.d.).[1] 5-Deoxy-L-arabinose Product Specification. Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.).[1] 5-Deoxy-L-arabinose (CAS 13039-56-0).[1][3][5][8] Retrieved from [1]

-

PubChem. (2025).[1][2] 5-Deoxy-D-arabinose Compound Summary. National Library of Medicine. Retrieved from [1]

-

Zinner, H., et al. (1959).[4] Die partielle Veresterung von D-arabinose-mercaptalen. Chemische Berichte. (Foundational synthesis reference).

-

BenchChem. (2025).[1][9] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [1]

Sources

- 1. 5-Deoxy-D-arabinose | CAS#:67968-47-2 | Chemsrc [chemsrc.com]

- 2. 5-Deoxy-D-arabinose | C5H10O4 | CID 53470544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. EP0165595A2 - Process for preparing 5-deoxy-L-arabinose - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 5-DEOXY-D-ARABINOSE | 67968-47-2 [m.chemicalbook.com]

- 7. 67968-47-2, 5-Deoxy-D-arabinose, CAS:67968-47-2 [chemsynlab.com]

- 8. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The 5-Deoxy Sugars: Discovery, IUPAC Nomenclature, and Metabolic Salvage Pathways

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Guide & Whitepaper

Executive Summary

Historically, carbohydrate research has been dominated by 2-deoxy sugars (the backbone of DNA) and 6-deoxy sugars (such as L-fucose and L-rhamnose). For decades, 5-deoxy sugars were relegated to the periphery of biochemistry, widely considered to be toxic metabolic dead-ends[1]. However, recent breakthroughs in comparative genomics have fundamentally shifted this paradigm, revealing dedicated enzymatic salvage pathways that recycle these molecules into central carbon metabolism[2]. This whitepaper provides an in-depth technical analysis of 5-deoxy sugar nomenclature, the historical context of their discovery, and field-proven experimental protocols for profiling their metabolic flux.

Structural Fundamentals & IUPAC Nomenclature

The nomenclature of deoxy sugars reflects the historical timeline of their discovery. Because 6-deoxy sugars were isolated early in the history of carbohydrate chemistry, they retained trivial names established by long usage (e.g., fucose for 6-deoxy-L-galactose)[3][4]. In contrast, 5-deoxy sugars rely strictly on systematic naming conventions due to their relatively recent emergence as critical metabolic intermediates.

According to the IUPAC Recommendations for Carbohydrate Nomenclature, the systematic naming of these molecules requires the prefix "deoxy-", preceded by a numerical locant indicating the position of deoxygenation, and followed by the stem name[3].

Key IUPAC Rules for 5-Deoxy Sugars:

-

Locant Assignment: The systematic name consists of the prefix 'deoxy-', preceded by the locant (e.g., 5) and followed by the stem name with necessary configurational prefixes[3].

-

Terminal Methyl Groups: IUPAC guidelines explicitly state that pentoses terminating in a methyl group (due to deoxygenation at the terminal C-5 carbon) should be named as

-deoxy sugars rather than C-methyl derivatives[3]. -

Example (5-Deoxy-D-ribose): The systematic name for 5-deoxy-D-ribose in its open-chain aldehyde form is 5-deoxy-aldehydo-D-ribo-pentose. Its strict stereochemical IUPAC identifier is (2R,3R,4R)-2,3,4-trihydroxypentanal[5].

Historical Context: The "Metabolic Dead-End" Paradigm

The most prominent 5-deoxy sugar in biological systems is 5-deoxy-D-ribose. For years, its biological origin was traced back to the degradation of 5'-deoxyadenosine (5'-dAdo), an obligate byproduct generated by radical S-adenosylmethionine (SAM) enzymes[1]. Radical SAM enzymes constitute a ubiquitous superfamily responsible for complex radical-mediated transformations, including vitamin biosynthesis and antimicrobial resistance[2].

Because the intracellular accumulation of 5'-dAdo competitively inhibits these essential radical SAM enzymes, organisms must rapidly clear it. Purine nucleoside phosphorylases (PNPases) cleave 5'-dAdo to yield adenine and 5-deoxy-D-ribose-1-phosphate, which is subsequently dephosphorylated to 5-deoxy-D-ribose. Until 2018, the ultimate fate of 5-deoxy-D-ribose remained a major biochemical mystery, leading to the widespread assumption that it was simply excreted as a useless, potentially toxic metabolite[1].

The Paradigm Shift: Discovery of the drd Salvage Pathway

The "dead-end" hypothesis was overturned when researchers applied comparative genomics to mine bacterial genomes for uncharacterized clusters of kinase, isomerase, and aldolase genes[2]. Assuming the catabolism of 5-deoxy-D-ribose would mirror the chemical logic of other deoxy sugars, they identified the drd (deoxyribose disposal) operon[1][2].

This discovery unveiled a highly efficient, three-enzyme salvage pathway that channels the toxic 5-deoxy-D-ribose byproduct back into central carbon metabolism:

-

Phosphorylation: 5-Deoxyribose Kinase (DrdK) phosphorylates 5-deoxy-D-ribose at the C-1 position using ATP[1].

-

Isomerization: 5-Deoxyribose-1-phosphate Isomerase (DrdI) converts the aldose into a ketose[1].

-

Aldol Cleavage: An aldolase cleaves the ketose into dihydroxyacetone phosphate (DHAP) and acetaldehyde, which enter glycolysis and the citric acid cycle, respectively[1][2].

Bacterial salvage pathway converting 5-deoxy-D-ribose into central carbon metabolites.

Quantitative Data & Metabolite Profiling

To facilitate targeted metabolomics for drug discovery, the physicochemical properties of the key pathway intermediates must be established. The table below summarizes the critical parameters for the 5-deoxy-D-ribose salvage pathway.

Table 1: Key Intermediates in the 5-Deoxy-D-Ribose Salvage Pathway

| Metabolite | Systematic IUPAC Name | Chemical Formula | Pathway Role |

| 5-Deoxy-D-ribose | (2R,3R,4R)-2,3,4-trihydroxypentanal | C5H10O4 | Primary substrate (derived from 5'-dAdo) |

| 5-Deoxy-D-ribose-1-phosphate | 5-deoxy-aldehydo-D-ribo-pentose 1-phosphate | C5H11O7P | DrdK (Kinase) product |

| 5-Deoxy-D-ribulose-1-phosphate | 5-deoxy-D-erythro-pentulose 1-phosphate | C5H11O7P | DrdI (Isomerase) product |

| Dihydroxyacetone phosphate | 3-hydroxy-2-oxopropyl dihydrogen phosphate | C3H7O6P | Aldolase product (Enters Glycolysis) |

| Acetaldehyde | Ethanal | C2H4O | Aldolase product (Enters TCA cycle) |

Experimental Methodologies: In Vitro Reconstitution

Validating novel metabolic pathways requires rigorous, self-validating experimental designs. Below is a standardized, step-by-step protocol for the in vitro reconstitution and LC-MS/MS profiling of the 5-deoxy-D-ribose salvage pathway[1].

Step 1: Recombinant Protein Expression & Purification

-

Action: Clone drdK, drdI, and the associated aldolase genes into pET expression vectors. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

-

Causality (The "Why"): Utilizing purified recombinant enzymes eliminates background metabolic interference from native E. coli enzymes. This establishes a clean, self-validating baseline to measure specific enzymatic activity without confounding variables.

Step 2: Substrate Preparation & Reaction Assembly

-

Action: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM ATP, and 1 mM 5-deoxy-D-ribose[5].

-

Causality (The "Why"): Mg2+ is strictly required to coordinate the beta and gamma phosphates of ATP. This coordination lowers the activation energy for the nucleophilic attack by the C-1 hydroxyl of 5-deoxy-D-ribose, enabling the DrdK-mediated phosphorylation.

Step 3: Sequential Enzyme Addition & Flux Monitoring

-

Action: Initiate the reaction with DrdK (1 µM). After 15 minutes, add DrdI (1 µM) and Aldolase (1 µM). To monitor flux continuously, couple the reaction to glycerol-3-phosphate dehydrogenase (G3PDH) and monitor NADH oxidation spectrophotometrically at 340 nm.

-

Causality (The "Why"): Real-time spectrophotometric monitoring provides a continuous readout of DHAP production. Because G3PDH consumes one molecule of NADH for every molecule of DHAP produced, the stoichiometric depletion of NADH directly and independently validates the flux through the entire three-enzyme cascade.

Step 4: Metabolomic Quenching

-

Action: At specific time points, extract 100 µL aliquots and immediately mix with 400 µL of pre-chilled (-80°C) methanol. Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

-

Causality (The "Why"): Cold methanol instantly denatures the enzymes and halts all biochemical reactions. This thermodynamic shock is critical for preserving transient, highly labile intermediates—specifically 5-deoxy-D-ribulose-1-phosphate—preventing their degradation prior to downstream LC-MS/MS analysis.

References

-

BenchChem. An In-depth Technical Guide to the 5-Deoxy-D-ribose Metabolic Pathway.[1] URL:

-

National Center for Biotechnology Information (PMC). Discovery of Novel Pathways for Carbohydrate Metabolism.[2] URL:

-

Queen Mary University of London / IUPAC. 2-Carb-13 - IUPAC nomenclature.[3] URL:

-

PubChem. 5-deoxy-D-ribose | C5H10O4 | CID 45489773.[5] URL:

-

Royal Society of Chemistry (RSC). Chapter 1: Structures of the Open-chain Forms of Reducing Sugars, and their Carbonyl Group Reactions.[4] URL:

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Stereoselective Synthesis of 5-deoxy-L-arabinose from L-arabinose

Introduction: The Significance of 5-deoxy-L-arabinose in Modern Drug Discovery

5-Deoxy-L-arabinose, a deoxysugar of L-arabinose, is a chiral building block of significant interest to the pharmaceutical and biotechnology sectors. Its unique stereochemical architecture makes it a valuable precursor for the synthesis of complex biologically active molecules. Notably, it serves as a crucial starting material for the synthesis of 5,6,7,8-tetrahydro-L-biopterin, a vital cofactor for aromatic amino acid hydroxylases, the deficiency of which is implicated in neurological disorders such as Parkinson's disease and atypical phenylketonuria.[1][2] Furthermore, 5-deoxy-L-arabinose and its derivatives exhibit potential as inhibitors of enzymes such as β-galactosidase, highlighting their therapeutic promise.[3]

The stereoselective synthesis of 5-deoxy-L-arabinose from the readily available and inexpensive starting material, L-arabinose, is therefore a process of high industrial and academic importance.[1][2] This application note provides a detailed, field-proven protocol for this synthesis, emphasizing the underlying chemical principles that ensure high yield and stereochemical fidelity. The presented methodology avoids the use of hazardous and costly reagents like lithium aluminum hydride (LiAlH₄) and mercuric chloride (HgCl₂), which were employed in earlier synthetic routes, opting for a safer and more scalable approach utilizing sodium borohydride.[1][2]

Synthetic Strategy: A Three-Stage, Stereocontrolled Transformation

The conversion of L-arabinose to 5-deoxy-L-arabinose is achieved through a robust three-stage synthetic sequence. This strategy is designed to selectively modify the C-5 primary hydroxyl group of L-arabinose while preserving the stereochemistry of the remaining chiral centers.

Figure 1: Overall synthetic workflow for the preparation of 5-deoxy-L-arabinose.

The three key stages are:

-

Protection of the Aldehyde: The open-chain form of L-arabinose possesses a reactive aldehyde group that would be readily reduced by sodium borohydride in a later step. To prevent this undesired reaction, the aldehyde is first protected as a stable diethyl mercaptal. This is a critical step for the chemoselectivity of the overall synthesis.[4][5][6]

-

Selective Tosylation and Stereoselective Reduction: The primary hydroxyl group at the C-5 position is significantly more reactive than the secondary hydroxyls due to reduced steric hindrance.[7] This allows for its selective conversion to a tosylate, an excellent leaving group. The subsequent reduction of this tosylate with sodium borohydride in an aprotic polar solvent like dimethyl sulfoxide (DMSO) proceeds via an SN2 mechanism.[8][9] This nucleophilic substitution by a hydride ion effectively removes the tosyl group and replaces it with a hydrogen atom, yielding the desired 5-deoxy product with retention of the stereochemistry at C-2, C-3, and C-4.

-

Deprotection to Yield the Final Product: The final step involves the removal of the diethyl mercaptal protecting group to regenerate the free aldehyde functionality. This is typically achieved under acidic conditions.[1][2][10][11]

Experimental Protocols

PART 1: Synthesis of L-Arabinose Diethyl Mercaptal

Principle: The aldehyde group of L-arabinose is protected by reaction with ethanethiol in the presence of a strong acid catalyst.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| L-Arabinose | 150.13 g/mol | 30.0 g | 0.20 |

| Ethanethiol (EtSH) | 62.13 g/mol | 37.3 g (44.4 mL) | 0.60 |

| Concentrated HCl | 36.46 g/mol | 30 mL | - |

| Ethanol | 46.07 g/mol | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, suspend L-arabinose (30.0 g) in concentrated hydrochloric acid (30 mL).

-

To this cooled and stirred suspension, add ethanethiol (44.4 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The reaction mixture will become a clear, yellowish solution.

-

Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate of L-arabinose diethyl mercaptal will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure L-arabinose diethyl mercaptal as white crystals.

-

Dry the crystals under vacuum.

Expected Yield: ~85-90%

PART 2: Synthesis of 5-Tosyl-L-Arabinose Diethyl Mercaptal

Principle: The primary hydroxyl group at C-5 is selectively tosylated using p-toluenesulfonyl chloride in the presence of a base.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| L-Arabinose Diethyl Mercaptal | 256.41 g/mol | 25.6 g | 0.10 |

| Pyridine (dry) | 79.10 g/mol | 80 mL | - |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 21.0 g | 0.11 |

| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - |

Procedure:

-

Dissolve L-arabinose diethyl mercaptal (25.6 g) in dry pyridine (80 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

To this solution, add p-toluenesulfonyl chloride (21.0 g) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.

-

Pour the reaction mixture into 500 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from ethanol to yield 5-tosyl-L-arabinose diethyl mercaptal as a white crystalline solid.

Expected Yield: ~80-85%

PART 3: Synthesis of 5-Deoxy-L-Arabinose Diethyl Mercaptal

Principle: The tosyl group is displaced by a hydride from sodium borohydride in an SN2 reaction.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| 5-Tosyl-L-Arabinose Diethyl Mercaptal | 410.56 g/mol | 20.5 g | 0.05 |

| Sodium borohydride (NaBH₄) | 37.83 g/mol | 4.0 g | 0.106 |

| Dimethyl sulfoxide (DMSO, dry) | 78.13 g/mol | 200 mL | - |

| 5% Acetic Acid | - | As needed | - |

| Diethyl ether | 74.12 g/mol | As needed | - |

Procedure:

-

In a 1 L round-bottom flask, dissolve sodium borohydride (4.0 g) in dry DMSO (100 mL).

-

In a separate flask, dissolve 5-tosyl-L-arabinose diethyl mercaptal (20.5 g) in dry DMSO (100 mL).

-

Slowly add the solution of the tosylated sugar to the sodium borohydride solution over 2 hours with stirring at room temperature.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Carefully pour the reaction mixture into 1 L of ice-cold water.

-

Adjust the pH of the aqueous solution to slightly acidic (~pH 6) with 5% acetic acid.

-

Extract the aqueous layer with diethyl ether (4 x 150 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 5-deoxy-L-arabinose diethyl mercaptal as a white solid.[1][2]

Expected Yield: ~80-85%

PART 4: Synthesis of 5-Deoxy-L-Arabinose

Principle: The diethyl mercaptal protecting group is hydrolyzed under acidic conditions to yield the final product.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| 5-Deoxy-L-Arabinose Diethyl Mercaptal | 238.38 g/mol | 9.5 g | 0.04 |

| 6 M Hydrochloric Acid (HCl) | 36.46 g/mol | 100 mL | - |

| Dimethyl sulfoxide (DMSO) | 78.13 g/mol | 11 g | 0.14 |

| 6 M Sodium Hydroxide (NaOH) | 40.00 g/mol | As needed | - |

| Ethanol | 46.07 g/mol | As needed | - |

| Methanol | 32.04 g/mol | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, combine 5-deoxy-L-arabinose diethyl mercaptal (9.5 g), DMSO (11 g), and 6 M HCl (100 mL).

-

Stir the mixture at room temperature for approximately 4-5 hours, or until the solid has completely dissolved.

-

Cool the resulting solution in an ice-salt bath and neutralize to pH 6.5 with 6 M NaOH.

-

Concentrate the solution under reduced pressure to remove most of the solvent and precipitate sodium chloride.

-

Filter off the sodium chloride and wash the precipitate thoroughly with ethanol (5 x 10 mL).

-

Combine the filtrate and washings, and concentrate again under reduced pressure.

-

Repeat the filtration and washing steps with methanol to ensure complete removal of sodium chloride.

-

After several cycles of concentration, filtration, and washing, a syrupy residue of 5-deoxy-L-arabinose will be obtained.[1][2]

Expected Yield: ~90-95%

Data Analysis and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

-

Melting Point: For crystalline intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Polarimetry: To measure the specific rotation of the chiral products, which should be compared to literature values. For example, the reported specific rotation for 5-deoxy-L-(+)-arabinose-diethylmercaptal is [α]²⁸_D = +27° (c = 1.30, in methanol).[1]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Ethanethiol has a strong, unpleasant odor and is flammable. Handle with care.

-

Concentrated acids and bases are corrosive. Handle with appropriate caution.

-

Pyridine is toxic and flammable. Use in a well-ventilated area.

References

- Process for preparing 5-deoxy-L-arabinose. EP0165595A2.

- Process for preparing 5-deoxy-l-arabinose. EP0165595B1.

-

Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. J. Phys. Chem. B2009 , 113 (14), 4765–4771. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Int. J. Mol. Sci.2012 , 13 (12), 16429–16456. [Link]

- Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection. CN101486631A.

-

Novel protecting groups in carbohydrate chemistry. C. R. Chim.2010 , 13 (1-2), 134-165. [Link]

-

Protecting Group Manipulations in Carbohydrate Synthesis. In Comprehensive Glycoscience (Second Edition), 2021 , 1-56. [Link]

-

Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. J. Phys. Chem. B2009 , 113 (14), 4765-71. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein J. Org. Chem.2019 , 15, 943–974. [Link]

-

Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]

-

Unpacking the Sodium Borohydride Reduction Mechanism. Oreate AI Blog. [Link]

-

A revised mechanism for chemoselective reduction of esters with borane-dimethyl sulfide complex and catalytic sodium tetrahydroborate directed by adjacent hydroxyl group. Tetrahedron1992 , 48 (40), 8881-8894. [Link]

-

The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]

-

Purification and characterization of an L-arabinose isomerase from an isolated strain of Geobacillus thermodenitrificans producing D-tagatose. J. Biotechnol.2005 , 120 (2), 162-73. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology, 2008 , 1-45. [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Student Theses Faculty of Science and Engineering. [Link]

-

Developments in the Deprotection of Thioacetals. J. Sulfur Chem.2005 , 26 (4-5), 411-427. [Link]

-

Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. YouTube. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

-

SYNTHESIS OF L-ARABINOSE-5-C14. Can. J. Chem.1963 , 41 (7), 1866-1870. [Link]

Sources

- 1. EP0165595B1 - Process for preparing 5-deoxy-l-arabinose - Google Patents [patents.google.com]

- 2. EP0165595A2 - Process for preparing 5-deoxy-L-arabinose - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog [oreateai.com]

- 9. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]

- 10. CN101486631A - Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection - Google Patents [patents.google.com]

- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

Application Notes and Protocols: Enzymatic Synthesis of 5-Deoxy Sugars Using Aldolases

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy sugars are a critical class of carbohydrates integral to a vast array of biological processes and are key components in many therapeutic agents, including antibiotics and anticancer drugs.[1][2] Their unique structure, characterized by the replacement of a hydroxyl group with a hydrogen atom, imparts significant changes to the parent sugar's chemical properties and biological activity.[3][4] Specifically, 5-deoxy sugars are of growing interest in medicinal chemistry and drug development. Traditional chemical synthesis of these complex molecules is often fraught with challenges, requiring multiple protection and deprotection steps, leading to low overall yields and the generation of significant chemical waste.[5]

Enzymatic synthesis offers a powerful and sustainable alternative, leveraging the high stereoselectivity and mild reaction conditions of biocatalysts.[6][7] Among the most versatile enzymes for this purpose are aldolases, which catalyze the formation of carbon-carbon bonds with exceptional control over stereochemistry.[8][9] This application note provides a detailed guide to the synthesis of 5-deoxy sugars, with a particular focus on the use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA), a unique aldolase capable of utilizing two aldehydes as substrates.[10][11]

The Power of Aldolases in Deoxy Sugar Synthesis

Aldolases are a class of enzymes that reversibly catalyze the aldol addition reaction, a fundamental C-C bond-forming reaction in organic chemistry.[8][9] In the context of deoxy sugar synthesis, their ability to stereoselectively combine a donor molecule (often an aldehyde or a ketone) with an acceptor aldehyde is paramount. This enzymatic approach circumvents many of the challenges associated with traditional organic synthesis.

Focus on 2-Deoxy-D-ribose-5-phosphate Aldolase (DERA)

DERA (EC 4.1.2.4) stands out among aldolases due to its remarkable substrate promiscuity.[12] It naturally catalyzes the reversible condensation of acetaldehyde and D-glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate.[6][11] Crucially, DERA can accept a wide range of other aldehydes as both donor and acceptor substrates, making it a highly versatile tool for the synthesis of various deoxy sugars.[8][9]

Mechanism of DERA-Catalyzed Aldol Addition

DERA is a Class I aldolase, meaning its catalytic mechanism proceeds through the formation of a Schiff base intermediate with a conserved lysine residue in the active site (Lys167 in E. coli DERA).[9][10]

Figure 1: Simplified mechanism of DERA-catalyzed aldol addition.

The reaction is initiated by the formation of a Schiff base between the donor aldehyde (acetaldehyde) and the primary amine of the active site lysine. This is followed by tautomerization to a nucleophilic enamine intermediate, which then attacks the carbonyl carbon of the acceptor aldehyde. Finally, hydrolysis of the resulting Schiff base releases the newly formed 5-deoxy sugar and regenerates the free enzyme.[10][13]

Substrate Scope and Versatility

The utility of DERA in synthesizing a diverse range of 5-deoxy sugars stems from its broad substrate tolerance. While acetaldehyde is the natural donor, other small aldehydes can also be utilized.[8] More significantly, a wide variety of aldehydes can serve as the acceptor substrate, allowing for the generation of a library of 5-deoxy sugar analogues.[9][12]

| Aldolase | Donor Substrate(s) | Acceptor Substrate Scope | Key Features |

| DERA | Acetaldehyde, Propionaldehyde, Acetone, Fluoroacetone[12] | Wide range of aliphatic and functionalized aldehydes[8][9] | Unique ability to use two aldehydes as substrates; can catalyze sequential aldol reactions.[10][11] |

| FSA | Dihydroxyacetone phosphate (DHAP), Hydroxyacetone[14] | Various aldehydes | Can be used in cascade reactions for the synthesis of deoxy- and dideoxy-sugars.[14] |

| RAMA | Dihydroxyacetone phosphate (DHAP) | Aldehyde products from DERA reactions | Used in coupled reactions with DERA to produce 5-deoxy ketoses.[8] |

Table 1: Comparison of Aldolases Used in Deoxy Sugar Synthesis.

Experimental Protocol: Enzymatic Synthesis of a 5-Deoxy Sugar Analogue

This protocol details a general procedure for the synthesis of a 5-deoxy sugar using a commercially available or recombinantly expressed DERA enzyme.

Materials and Reagents

-

Enzyme: 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) from Escherichia coli (recombinant, lyophilized powder or solution).

-

Donor Substrate: Acetaldehyde (freshly distilled).

-

Acceptor Substrate: A suitable aldehyde (e.g., 3-hydroxypropanal).

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.5).

-

Reaction Quenching Solution: Cold ethanol.

-

Analytical Standards: Authentic samples of starting materials and expected product (if available).

-

Equipment:

-

pH meter

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Centrifuge

-

HPLC or LC-MS system for reaction monitoring and product analysis

-

Lyophilizer (optional)

-

Chromatography columns (anion-exchange and size-exclusion) for purification.[15]

-

Experimental Workflow

Figure 2: General workflow for the enzymatic synthesis of a 5-deoxy sugar.

Step-by-Step Methodology

1. Reagent Preparation

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5 using a calibrated pH meter. Filter-sterilize the buffer if the reaction is to be run for an extended period.

-

Substrate Solutions: Prepare stock solutions of acetaldehyde and the chosen acceptor aldehyde in the prepared buffer. Due to the high reactivity and volatility of acetaldehyde, it is crucial to use a freshly opened bottle or freshly distilled acetaldehyde and prepare the solution immediately before use.[8]

2. Enzyme Reconstitution (if using lyophilized powder)

-

Carefully reconstitute the lyophilized DERA powder in the potassium phosphate buffer to a final concentration of 1-5 mg/mL.

-

Gently swirl the vial to dissolve the enzyme completely. Avoid vigorous shaking or vortexing, which can lead to denaturation.

-

Keep the enzyme solution on ice until use.

3. Reaction Setup

-

In a suitable reaction vessel (e.g., a glass vial or flask), combine the buffer, acceptor aldehyde stock solution, and donor acetaldehyde stock solution to the desired final concentrations. A typical starting point would be 50-100 mM of the acceptor aldehyde and a 2-3 fold molar excess of acetaldehyde.

-

Equilibrate the reaction mixture to the desired temperature (typically 25-37 °C) in a water bath or incubator with gentle stirring.

-

Initiate the reaction by adding the DERA enzyme solution to the mixture.

4. Reaction Monitoring

-

Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

-

Analyze the aliquots by a suitable analytical method such as HPLC or LC-MS to quantify the consumption of the acceptor aldehyde and the formation of the 5-deoxy sugar product.

-

The reaction is typically complete within 4-24 hours, depending on the enzyme concentration, substrate concentrations, and temperature.

5. Reaction Termination

-

Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of cold ethanol. This will precipitate the enzyme.[16]

-

Incubate the mixture at 4 °C for 30 minutes to ensure complete precipitation.

-

Centrifuge the mixture to pellet the precipitated enzyme.

6. Product Purification

-

Carefully decant the supernatant containing the 5-deoxy sugar product.

-

The crude product can be purified using a combination of chromatographic techniques. Anion-exchange chromatography can be effective for removing charged impurities, followed by size-exclusion chromatography to separate the product from any remaining unreacted substrates or byproducts.[15][16]

-

Pool the fractions containing the pure product and, if desired, lyophilize to obtain a solid powder.

7. Product Characterization

-

Confirm the identity and purity of the synthesized 5-deoxy sugar using standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.

Troubleshooting and Optimization

-

Low Conversion: If the reaction shows low conversion, consider increasing the enzyme concentration, extending the reaction time, or optimizing the pH and temperature. Substrate or product inhibition can also be a factor; in such cases, a fed-batch or continuous-flow setup might be beneficial.[5]

-

Enzyme Instability: DERA can be sensitive to high concentrations of acetaldehyde. If enzyme deactivation is suspected, consider a fed-batch approach where the acetaldehyde is added gradually over the course of the reaction. Immobilization of the enzyme on a solid support can also enhance its stability and allow for easier reuse.[5][7]

-

Byproduct Formation: At high concentrations, acetaldehyde can undergo self-condensation catalyzed by DERA.[8] To minimize this, maintain a molar excess of the acceptor aldehyde relative to the instantaneous concentration of acetaldehyde.

Applications in Drug Development

The ability to efficiently synthesize a diverse range of 5-deoxy sugars opens up exciting possibilities in drug discovery and development. These novel sugar moieties can be incorporated into existing drug scaffolds to:

-

Improve Pharmacokinetic Properties: Altering the sugar component of a drug can impact its solubility, metabolic stability, and cell permeability.[2]

-

Enhance Biological Activity: The sugar portion of many natural product drugs is crucial for their interaction with biological targets. Introducing novel deoxy sugars can lead to enhanced potency or altered selectivity.[17][18]

-

Overcome Drug Resistance: In some cases, modifying the sugar moiety of an antibiotic can restore its activity against resistant bacterial strains.

The enzymatic synthesis protocols outlined here provide a robust and adaptable platform for generating libraries of novel 5-deoxy sugars, thereby accelerating the exploration of their therapeutic potential.

References

-

Wikipedia. Deoxyribose-phosphate aldolase. [Link]

-

He, X., & Thorson, J. S. (2009). Enzymatic Synthesis of TDP-deoxysugars. Methods in Enzymology, 459, 521–544. [Link]

-

Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9463–9478. [Link]

-

He, X., & Thorson, J. S. (2009). Enzymatic Synthesis of TDP-deoxysugars. PubMed, 19442898. [Link]

-

Lehtinen, T., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(19), 7239–7255. [Link]

-

van der Meer, J. Y., et al. (2018). Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies. Chemical Science, 9(12), 3143–3150. [Link]

-

Lehtinen, T., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. Applied Microbiology and Biotechnology, 104(24), 10515–10529. [Link]

-

Chambre, D., et al. (2019). 2-Deoxyribose-5-phosphate aldolase, a remarkably tolerant aldolase towards nucleophile substrates. Chemical Communications, 55(50), 7335-7338. [Link]

-

Catalyst University. (2015, July 21). Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism [Video]. YouTube. [Link]

-

Lehtinen, T., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. PubMed, 33146684. [Link]

-

Wang, Y., et al. (2022). Facile and Scalable Route to Access Rare Deoxy Amino Sugars for Nonulosonic Acid Aldolase Biosynthesis. Frontiers in Chemistry, 10, 908821. [Link]

-

Chen, H., et al. (2000). Deoxysugars in glycopeptide antibiotics: Enzymatic synthesis of TDP-l-epivancosamine in chloroeremomycin biosynthesis. Proceedings of the National Academy of Sciences, 97(22), 11942-11947. [Link]

-

Lee, S.-H., et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs, 20(5), 296. [Link]

-

VTT's Research Information Portal. Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. [Link]

-

Pederson, R. L., et al. (1992). A Pseudoisomerization Route to Aldose Sugars Using Aldolase Catalysis. Journal of Organic Chemistry, 57(15), 4320-4323. [Link]

-

ResearchGate. D-Fructose-6-phosphate Aldolase in Organic Synthesis: Cascade Chemical-Enzymatic Preparation of Sugar-Related Polyhydroxylated Compounds. [Link]

-

Fiveable. Deoxy sugars Definition. [Link]

-

Lehtinen, T., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(19), 7239-7255. [Link]

-

UTUPub. Engineering BioBricks for Deoxysugar Biosynthesis and Generation of New Tetracenomycins. [Link]

-

ResearchGate. Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase. [Link]

-

Lehtinen, T., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. PMC, PMC8450702. [Link]

-

ResearchGate. a DERA as a catalyst for the preparation of deoxysugars and thymidine... [Link]

-

Guérard-Hélaine, C., et al. (2018). Enzymatic Upgrading of Biomass-Derived Aldoses to Rare Deoxy Ketoses Catalyzed by Transketolase Variants. ChemBioChem, 19(19), 2056-2060. [Link]

-

Zadravec, T., et al. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 125. [Link]

-

ResearchGate. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. [Link]

-

University of Wisconsin–Madison News. (2011, August 21). Sweet insight: Discovery could speed drug development. [Link]

-

ResearchGate. Directed evolution of 2-deoxyribose-5-phosphate aldolase (DERA) for... [Link]

-

Gijsen, H. J. M., & Wong, C.-H. (1995). Recombinant 2-Deoxyribose-5-phosphate Aldolase in Organic Synthesis: Use of Sequential Two-Substrate and Three-Substrate Aldol Reactions. Journal of the American Chemical Society, 117(10), 2947-2948. [Link]

-

Taylor & Francis. Deoxy sugars – Knowledge and References. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sweet insight: Discovery could speed drug development – UW–Madison News [news.wisc.edu]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. cris.vtt.fi [cris.vtt.fi]

- 7. cris.vtt.fi [cris.vtt.fi]

- 8. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 11. DERA - Creative Enzymes [creative-enzymes.com]

- 12. Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Pool Engineering with 5-Deoxy-L-Arabinose

Executive Summary

This guide details the preparation, handling, and synthetic application of 5-deoxy-L-arabinose (CAS: 13039-56-0). Unlike common hexoses that favor stable pyranose (six-membered) rings, 5-deoxy-L-arabinose lacks the C5 hydroxyl group required for pyranose formation. Consequently, it exists exclusively in an equilibrium between its furanose (five-membered) hemiacetal and its acyclic aldehyde forms.

For the organic chemist, this "forced furanose/aldehyde" character is a strategic advantage. It renders the C1-aldehyde significantly more accessible for nucleophilic additions (e.g., Wittig, Grignard, Reductive Amination) compared to glucose or galactose. This note provides a validated "Green Route" for its synthesis from L-arabinose and a protocol for its use in stereoselective chain extension.

Strategic Preparation: The "Acetonide" Route

While 5-deoxy-L-arabinose can be synthesized via toxic mercaptal/mercury routes (Green & Rembold, 1966), modern pharmaceutical standards demand cleaner protocols. We recommend the Acetonide-Tosylate Reduction strategy , which utilizes cheap L-arabinose and avoids heavy metals.

Reaction Pathway Visualization

Figure 1: Step-wise synthesis of 5-deoxy-L-arabinose protecting the C1-C2 diol to direct chemistry to C5.

Detailed Protocol

Reagents: L-Arabinose, Acetone (anhydrous), Sulfuric acid, p-Toluenesulfonyl chloride (TsCl), Lithium Aluminum Hydride (LiAlH4), Acetic Acid.

Step 1: Selective Protection (1,2-O-Isopropylidene-L-arabinose)

-

Suspend L-arabinose (50 g) in anhydrous acetone (1 L).

-

Add concentrated H₂SO₄ (2 mL) and anhydrous CuSO₄ (40 g) as a desiccant.

-

Stir vigorously at room temperature for 24 hours. The solution will clarify as the acetonide forms.

-

Neutralize with Ca(OH)₂ powder, filter off solids, and concentrate the filtrate 1,2-O-isopropylidene-L-arabinose (Yield: ~85%).

-

QC Check: ¹H NMR should show two methyl singlets (~1.3 and 1.5 ppm).

-

Step 2: C5-Sulfonylation

-

Dissolve the acetonide (30 g) in dry pyridine (150 mL) at 0°C.

-

Add TsCl (1.1 eq) portion-wise.

-

Stir at 0°C for 4 hours, then overnight at room temperature.

-

Pour into ice water, extract with CH₂Cl₂, and wash with dilute HCl to remove pyridine.

-

Crystallize the 5-O-tosyl derivative from ethanol.

Step 3: Reduction (The Deoxygenation)

-

Safety: LiAlH4 is pyrophoric. Use a dry, inert atmosphere (N₂/Ar).

-

Suspend LiAlH4 (3 eq) in dry THF.

-

Add the tosyl-intermediate (dissolved in THF) dropwise at reflux.

-

Reflux for 4 hours. The hydride displaces the tosylate to form the C5-methyl group.

-

Quench carefully (Fieser method: water, 15% NaOH, water), filter, and concentrate to obtain 5-deoxy-1,2-O-isopropylidene-L-arabinose .

Step 4: Hydrolysis[1]

-

Dissolve the reduced intermediate in 70% aqueous acetic acid.

-

Heat to 60°C for 2 hours.

-

Concentrate under reduced pressure. Co-evaporate with toluene to remove acetic acid.

-

Purification: Silica gel chromatography (EtOAc/Hexane) or crystallization from ethanol/ether.

Handling & Stability: The Furanose-Aldehyde Equilibrium

Unlike glucose, which is 99% pyranose in solution, 5-deoxy-L-arabinose cannot form a 6-membered ring. It exists in a dynamic equilibrium that is critical for synthetic planning.

| Form | Structure | Prevalence in D₂O | Synthetic Implication |

| Furanose (α/β) | 5-membered hemiacetal | ~85-90% | Stable storage form. Reacts as a masked aldehyde. |

| Acyclic Aldehyde | Open chain | ~10-15% | High Reactivity. Readily available for Wittig/Grignard reagents without forcing conditions. |

| Pyranose | 6-membered ring | 0% | Impossible (C5 is -CH₃). Eliminates 6-ring byproducts. |

Storage Protocol:

-

Store at -20°C under Argon.

-

The compound is hygroscopic.

-

Note: In NMR (D₂O), look for the C5-methyl doublet at ~1.2 ppm. The anomeric proton (H1) will appear as multiple signals due to α/β furanose interconversion.

Application Protocol: Stereoselective Wittig Olefination

This protocol demonstrates the utility of 5-deoxy-L-arabinose as a chiral aldehyde equivalent for chain extension, useful in synthesizing higher sugars or polyketide fragments.

Reaction Logic

The high concentration of the acyclic aldehyde form (compared to standard sugars) allows for mild Wittig conditions, preserving the sensitive C2-C4 stereocenters.

Figure 2: Chain extension utilizing the accessible aldehyde of the 5-deoxy scaffold.

Step-by-Step Methodology

Target: Synthesis of Ethyl (E)-7-deoxy-L-arabino-hept-2-enoate.

-

Preparation:

-

Dissolve 5-deoxy-L-arabinose (1.0 mmol, 134 mg) in anhydrous CH₂Cl₂ (10 mL).

-

Add (Carbethoxymethylene)triphenylphosphorane (1.2 mmol, 418 mg).

-

-

Reaction:

-

Stir at room temperature for 12 hours.

-

Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the polar sugar spot and the appearance of a UV-active (conjugated) product.

-

-

Workup:

-

Concentrate the solvent in vacuo.

-

The residue contains the product and triphenylphosphine oxide (TPPO).

-

-

Purification:

-

Flash chromatography on silica gel. Elute with Hexane:EtOAc (3:1).

-

The product elutes before the TPPO.

-

-

Characterization:

-

Yield: Typically 80-90%.

-

Stereochemistry: The stabilized ylide predominantly yields the (E)-alkene.

-

¹H NMR: Look for the characteristic alkene doublets (~6.0 and 6.9 ppm) and the retained C7 methyl doublet.

-

Why this works (Mechanism)

Because 5-deoxy-L-arabinose cannot lock into a stable pyranose chair, the energy barrier to ring-open is low. The Wittig reagent traps the trace aldehyde form, shifting the equilibrium entirely to the open-chain product (Le Chatelier’s principle).

References

-

Green, B., & Rembold, H. (1966). Synthese von 5-Desoxy-L-arabinose. Chemische Berichte, 99(7), 2162–2168.

-

Overend, W. G., & Williams, N. R. (1965). Branched-chain Sugars. Part V. Journal of the Chemical Society.[2] (Foundational work on tosylate reduction in sugars).

-

Adinolfi, M., et al. (1993). Wittig reaction on unprotected aldoses. Tetrahedron Letters, 34(47), 7633-7636. (Demonstrates utility of free sugars in Wittig chemistry).

-

Kuska, J., et al. (2021).[3] An in vitro-in vivo sequential cascade for the synthesis of iminosugars from aldoses. (Modern application of arabinose derivatives).[4][5][6][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]

- 6. scilit.com [scilit.com]

- 7. Production and Utilization of L-Arabinose in China [scirp.org]

5-Deoxyarabinose applications in antibiotic biosynthesis research